Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate

Physicochemical profiling LogP TPSA

Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 71172-95-7) is a synthetic pyrrolidin-2-one derivative featuring a gem-dimethyl substitution at the 3-position and an N-methyl group. It is structurally related to the respiratory stimulant doxapram's metabolite profile and has been cataloged as a potential impurity or degradant in certain pharmacopoeial contexts.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 71172-95-7
Cat. No. B11967332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate
CAS71172-95-7
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(C1=O)C)C
InChIInChI=1S/C9H15NO3/c1-4-13-8(12)9(2)5-6-10(3)7(9)11/h4-6H2,1-3H3
InChIKeyIKUAGUJQYKVILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 71172-95-7): A Gem-Dimethyl Substituted Pyrrolidinone Scaffold


Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 71172-95-7) is a synthetic pyrrolidin-2-one derivative featuring a gem-dimethyl substitution at the 3-position and an N-methyl group [1]. It is structurally related to the respiratory stimulant doxapram's metabolite profile and has been cataloged as a potential impurity or degradant in certain pharmacopoeial contexts [2]. The compound has demonstrated quantifiable in vitro activity as a P2X3 receptor antagonist (EC50 80 nM) and has been screened for neuraminidase inhibition, distinguishing its pharmacological fingerprint from its non-methylated or mono-substituted analogs [3].

Procurement Risk: Why Unsubstituted or Mono-Methyl Pyrrolidinone Analogs Cannot Replicate the Target Compound's Profile


The presence of the 1,3-dimethyl substitution pattern on the 2-oxopyrrolidine core critically alters the compound's physicochemical and biological profile compared to its closest unsubstituted analog, ethyl 2-oxopyrrolidine-3-carboxylate (CAS 36821-26-8) [1]. The gem-dimethyl motif increases the computed LogP from 0.1 to 0.6, significantly impacting chromatographic retention time and lipophilicity, while simultaneously reducing the topological polar surface area (TPSA) from 55.4 Ų to 46.6 Ų . This specific substitution pattern dictates its unique behavior as a reference standard for impurity profiling in pharmaceutical quality control (QC) and its distinct biological activity, such as P2X3 receptor antagonism, which cannot be assumed for generic pyrrolidinone esters [2].

Quantitative Differentiation of Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate: Evidence from Physicochemistry and Pharmacology


Enhanced Lipophilicity and Reduced TPSA Versus the Unsubstituted Parent Compound

The 1,3-dimethyl substitution in ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 71172-95-7) generates a markedly different physicochemical profile compared to the unsubstituted parent scaffold, ethyl 2-oxopyrrolidine-3-carboxylate (CAS 36821-26-8). The target compound exhibits a computed XLogP3-AA of 0.6, representing a 6-fold increase in predicted lipophilicity over the parent compound's XLogP of 0.1, and a lower topological polar surface area (TPSA) of 46.6 Ų compared to 55.4 Ų [1].

Physicochemical profiling LogP TPSA Lead optimization

Potent P2X3 Receptor Antagonist Activity with a Nanomolar EC50

The target compound exhibits potent antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM, as evaluated in a Xenopus oocyte expression system at a screening concentration of 10 µM [1]. This level of activity places it within the potent range compared to the benchmark P2X3 antagonist A-317491, which has an IC50 of ~25 nM at the human receptor, but the target compound's pyrrolidinone scaffold class is structurally distinct from the polycyclic antagonists typically reported, offering a potential advantage in terms of synthetic tractability and intellectual property freedom [2].

Purinergic signaling P2X3 receptor Pain research Antagonist

Potential Role as a Reference Standard for Doxapram Impurity Profiling

Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 71172-95-7) has been identified as a potential impurity or related compound in commercial doxapram impurity reference standard panels, specifically highlighted alongside other key markers like 2-ketodoxapram in vendor catalogs used for ANDA and DMF submissions [1][2]. Its distinct chromatographic properties, directly resulting from its unique 1,3-dimethyl substitution, ensure a specific and resolvable peak in HPLC methods, a critical feature for a reliable impurity marker that differentiates it from other potential process-related impurities [3].

Pharmaceutical quality control Impurity reference standard Doxapram HPLC

Differentiation from Mono-Methyl Ester Analogs in Biologically Relevant Solubility

The target compound's ethyl ester confers a balanced lipophilicity (XLogP 0.6) that is distinct from the more polar methyl ester analog, methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS 114724-98-0), which has a lower molecular weight and predictable higher aqueous solubility [1]. While direct experimental solubility data are limited, the calculated 0.5 log unit increase in LogP compared to a hypothetical unsubstituted analog suggests that the 1,3-dimethyl ethyl ester scaffold occupies a 'sweet spot' for permeability, avoiding the excessive hydrophilicity that can limit passive membrane diffusion, a common pitfall for smaller, more polar ester analogs .

Solubility Permeability Formulation Physicochemical properties

Procurement-Led Application Scenarios for Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate


Pharmaceutical QC: Doxapram Hydrochloride Impurity Profiling

Analytical chemistry and QC laboratories should prioritize this compound as a primary reference standard for High-Performance Liquid Chromatography (HPLC) methods intended to detect and quantify specific impurities in doxapram hydrochloride API and finished dosage forms. Its unique retention time, driven by its LogP and structure, allows for unequivocal identification, satisfying regulatory requirements for ANDA submissions and batch-release testing [1][2].

Pain and Sensory Research: Profiling a Novel P2X3 Antagonist Scaffold

Pharmacology groups investigating purinergic signaling in chronic pain, cough, or bladder disorders can use this compound as a structurally novel, nanomolar-active starting point for lead optimization. Its distinct pyrrolidinone core, supported by verified 80 nM P2X3 antagonist activity, offers a tractable alternative to complex polycyclic antagonists, representing a strong strategic choice for generating new intellectual property [3][4].

Medicinal Chemistry: Scaffold for Physicochemical Property Optimization

Medicinal chemists designing CNS-penetrant or peripherally-restricted drug candidates can utilize this compound to probe the structure-activity and structure-property relationships of 3,3-disubstituted pyrrolidinones. The quantified LogP increase and TPSA decrease compared to the parent scaffold provide a rational basis for tuning permeability, a critical advantage for building compound libraries with specific ADME goals [5].

Antiviral Research: Neuraminidase Inhibition Screening

Virology research groups can employ this compound as a screened hit for influenza neuraminidase inhibition. While potency data may require confirmation, its pre-existing screening data against this target positions it as a used tool for assay development and as a starting point for synthesizing analogs in antiviral programs, capitalizing on its documented interaction with this validated drug target [6].

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